p-SCN-Bn-pcta

説明

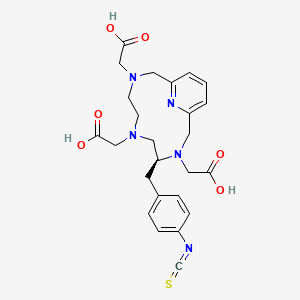

p-SCN-Bn-PCTA is a bifunctional chelator (BFC) and a macrocyclic DPTA derivative . It is used for tumor pre-targeting and can be used for the conjugation of peptides and radionuclides .

Synthesis Analysis

The conjugation reactions of p-SCN-Bn-PCTA to RNA reached completion within 5 hours in aqueous bicarbonate at a pH of 8.5 to 9 and a temperature of 40 °C . Longer reaction times produced addition products necessitating more extensive purification .

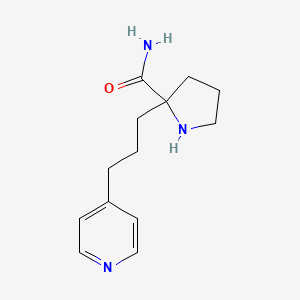

Molecular Structure Analysis

The molecular formula of p-SCN-Bn-PCTA is C25H29N5O6S . The molecular weight is 527.6 g/mol . The IUPAC name is 2-[(4S)-3,9-bis(carboxymethyl)-4-[(4-isothiocyanatophenyl)methyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid .

Chemical Reactions Analysis

The radiolabeling efficiency, in vitro stability, and biodistribution of immunoconjugates with p-SCN-Bn-PCTA were studied . The anti-CD20 antibody, rituximab, was conjugated to p-SCN-Bn-PCTA . The efficiencies of 64Cu radiolabeling were dependent on the concentration of immunoconjugate .

Physical And Chemical Properties Analysis

The physical and chemical properties of p-SCN-Bn-PCTA include a molecular weight of 527.6 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 12, and a rotatable bond count of 9 .

科学的研究の応用

Radiolabeling for Positron Emission Tomography (PET)

p-SCN-Bn-pcta is used as a bifunctional chelator for radiolabeling antibodies with Copper-64. This application is crucial for the development of PET imaging agents, which are used for the early detection of cancers such as pancreatic and gastrointestinal cancers . The chelator-antibody conjugate, PCTA-NCAB001, has been characterized and optimized for this purpose, ensuring stability and effectiveness for clinical use .

Early Cancer Detection

The conjugation of p-SCN-Bn-pcta with anti-epidermal growth factor receptor (EGFR) antibodies facilitates the early detection of pancreatic cancer. This is achieved by identifying tumor lesions as small as 3 mm using PET . The ability to detect cancer at such an early stage can significantly improve treatment outcomes.

Quality Control in Manufacturing

In the manufacturing of radiometal–antibody complexes, controlling the properties of the antibody–chelator conjugate is vital. p-SCN-Bn-pcta plays a role in maintaining the quality of these complexes. Methods have been developed to remove size variants from the PCTA-NCAB001 conjugate, which is essential for assuring the quality of the final product .

Radioimmunotherapy

p-SCN-Bn-pcta is involved in the development of antibody–radiometal conjugates for radioimmunotherapy. This therapeutic approach targets malignant cancers with radiation delivered directly to the tumor cells, minimizing damage to healthy tissues .

Stabilization of Antibody-Chelator Conjugates

A new formulation has been developed to stabilize the antibody-chelator conjugate PCTA-NCAB001 and the radiolabeled complex 64Cu-NCAB001. This stabilization is crucial for the conjugate’s long-term storage and its subsequent clinical application .

Pharmaceutical Research

In pharmaceutical research, p-SCN-Bn-pcta is used to develop new drugs and therapies. Its role in conjugating antibodies with radiometals opens up possibilities for creating novel diagnostic and therapeutic agents that can be used in various clinical settings .

作用機序

Target of Action

p-SCN-Bn-PCTA is a bifunctional chelator (BFC) that is primarily used for radiolabeling monoclonal antibodies (mAbs) under mild conditions . The primary targets of p-SCN-Bn-PCTA are the HER2/neu receptors, which are overexpressed in certain types of cancers . The compound is used to label these receptors for imaging and therapeutic purposes .

Mode of Action

p-SCN-Bn-PCTA forms a stable coordination complex with radiometals, such as 64Cu . This complex is then conjugated to mAbs that target the HER2/neu receptors . The resulting radiolabeled mAbs can bind to the HER2/neu receptors on cancer cells, allowing for targeted imaging or therapy .

Biochemical Pathways

It is known that the compound plays a role in the imaging and treatment of cancers that overexpress the her2/neu receptors . By labeling these receptors with radiometals, p-SCN-Bn-PCTA allows for the visualization of tumors and the delivery of targeted radiotherapy .

Pharmacokinetics

The pharmacokinetics of p-SCN-Bn-PCTA are largely determined by the properties of the mAbs to which it is conjugated . These mAbs typically have a long circulation time in the body, allowing for sufficient uptake by tumor cells .

Result of Action

The primary result of p-SCN-Bn-PCTA’s action is the visualization of tumors that overexpress the HER2/neu receptors . The compound allows for clear imaging of these tumors, resulting in higher tumor-to-background ratios . In addition, p-SCN-Bn-PCTA can be used for targeted radiotherapy, potentially leading to the destruction of tumor cells .

Action Environment

The action of p-SCN-Bn-PCTA is influenced by various environmental factors. For instance, the efficiency of radiolabeling can be affected by the pH and temperature of the reaction conditions . Furthermore, the stability of the radiolabeled compound can be influenced by the presence of competing ions in the body . P-scn-bn-pcta has been shown to form stable complexes with 64cu, suggesting that it is relatively resistant to these environmental influences .

将来の方向性

特性

IUPAC Name |

2-[(4S)-3,9-bis(carboxymethyl)-4-[(4-isothiocyanatophenyl)methyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O6S/c31-23(32)14-28-8-9-29(15-24(33)34)13-22(10-18-4-6-19(7-5-18)26-17-37)30(16-25(35)36)12-21-3-1-2-20(11-28)27-21/h1-7,22H,8-16H2,(H,31,32)(H,33,34)(H,35,36)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOBASOXWBKMSC-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=NC(=CC=C2)CN(C(CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=NC(=CC=C2)CN([C@H](CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-SCN-Bn-pcta | |

CAS RN |

949147-44-8 | |

| Record name | p-SCN-Bn-pcta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949147448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-SCN-BN-PCTA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79XFT02E12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

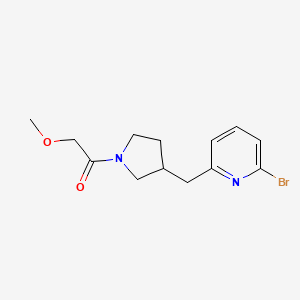

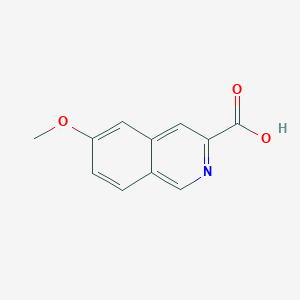

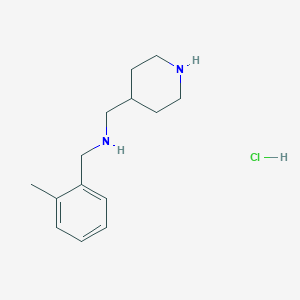

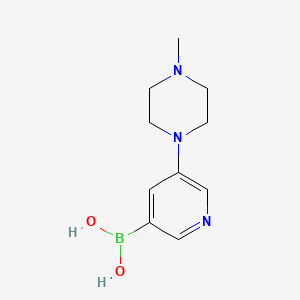

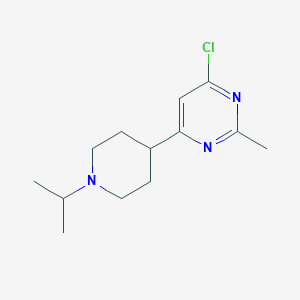

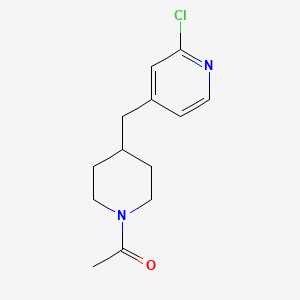

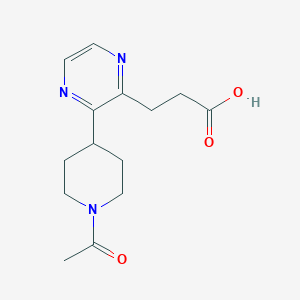

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl [(5-chloro-1-benzothiophen-3-yl)methyl]phosphonate](/img/structure/B1399324.png)

![4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane](/img/structure/B1399339.png)